2,6-Dimethyltetraline
CAS No.: 7524-63-2
Cat. No.: VC3899820
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7524-63-2 |
|---|---|
| Molecular Formula | C12H16 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | 2,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C12H16/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3,5,7,10H,4,6,8H2,1-2H3 |
| Standard InChI Key | DXRBFZCGSZKZTL-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C=CC(=C2)C |
| Canonical SMILES | CC1CCC2=C(C1)C=CC(=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2,6-Dimethyltetraline (CAS No. 7524-63-2) has the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . Its structure consists of a naphthalene backbone reduced at the 1,2,3,4-positions, with methyl substituents at carbons 2 and 6 (Fig. 1). The IUPAC name is 1,2,3,4-tetrahydro-2,6-dimethylnaphthalene, and its InChIKey is DXRBFZCGSZKZTL-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors of 2,6-Dimethyltetraline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ | |
| Molecular Weight | 160.2554 g/mol | |
| CAS Registry Number | 7524-63-2 | |
| InChIKey | DXRBFZCGSZKZTL-UHFFFAOYSA-N |
Stereochemical Considerations
Synthesis and Manufacturing
Classical Friedel-Crafts Approaches
Early syntheses leveraged Friedel-Crafts alkylation. For example, 1,1,4,4-tetramethyltetralin undergoes cyclialkylation under mild conditions using carbon disulfide as a solvent, yielding saturated and unsaturated hydrocarbons . This method avoids complex mixtures common in benzene-based reactions, achieving a 60% yield of the saturated product .
Modern Cyclialkylation Strategies
A modified Bruson procedure involves reacting benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of Lewis acids like aluminum chloride . This route produces 2,6-dimethyltetraline with high purity (98% by gas chromatography) .
Alternative Routes
Secondary alcohols, such as 6-methyl-6-phenyl-2-heptanol, can be converted to chlorides (e.g., 2-chloro-6-methyl-6-phenylheptane) and subsequently cyclized . Reduction of ketones like 6-methyl-6-phenyl-2-heptanone with lithium aluminum hydride also provides intermediates for tetraline synthesis .
Physicochemical Properties
Thermal Stability
While specific melting and boiling points for 2,6-dimethyltetraline are unreported in the reviewed literature, analogous compounds like 2,6-dimethyl-4-tetralin-1-yl-phenol (C₁₈H₂₀O) exhibit stability under standard conditions .
Spectroscopic Profiles
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UV-Vis: The unsaturated derivative 1-methyltetralin shows distinct absorption at 254 nm, contrasting with benzsuberane (λₘₐₓ = 280 nm) .
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NMR: Protons on the methyl groups appear as doublets at δ 8.69–8.80 ppm, while aromatic protons resonate near δ 7.13–7.29 ppm .
Chemical Reactivity and Mechanistic Insights
Rearrangement Reactions
Cyclialkylation of 2-chloro-5-phenylpentane unexpectedly yields 1-methyltetralin instead of benzsuberane, suggesting a 1,2-phenyl shift mechanism . This rearrangement proceeds via a carbocation intermediate stabilized by the aromatic system.
Catalytic Transformations
Hydrogenation of the unsaturated hydrocarbon VI (C₁₄H₁₈) over palladium catalysts produces the saturated analog V, confirming structural assignments via spectroscopic matching .
Applications and Industrial Relevance
Organic Synthesis Intermediate
2,6-Dimethyltetraline serves as a precursor in synthesizing complex polycyclic compounds. For instance, 4,4-dimethyl-1-tetralone derivatives are intermediates in producing dopamine agonists like 6,7-dihydroxy-2-dimethylaminotetralin .
Material Science
Its rigid bicyclic structure makes it a candidate for liquid crystal matrices and polymer additives, though direct studies are sparse.
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